
(1-Cyanocyclohexyl)methanesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Cyanocyclohexyl)methanesulfonyl fluoride is a chemical compound with the molecular formula C8H12FNO2S.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyanocyclohexyl)methanesulfonyl fluoride typically involves the reaction of sulfonates or sulfonic acids with fluorinating agents. A common method is the one-pot synthesis from sulfonates or sulfonic acids under mild reaction conditions using readily available reagents . This process is efficient and facilitates the production of sulfonyl fluorides, including this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The use of phase transfer catalysts and optimized reaction conditions ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: (1-Cyanocyclohexyl)methanesulfonyl fluoride undergoes various chemical reactions, including substitution reactions, where the sulfonyl fluoride group is replaced by other functional groups. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include fluorinating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, substitution reactions can yield various sulfonyl derivatives, while oxidation reactions may produce sulfonic acids .
Scientific Research Applications
(1-Cyanocyclohexyl)methanesulfonyl fluoride has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of other compounds. In biology, it serves as a tool for studying enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of (1-Cyanocyclohexyl)methanesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with active site residues, leading to the inhibition of enzyme activity. This mechanism is particularly useful in the development of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (1-Cyanocyclohexyl)methanesulfonyl fluoride include other sulfonyl fluorides, such as (2-aminoethyl)benzenesulfonyl fluoride and 2-nitrobenzenesulfonyl fluoride .
Uniqueness: What sets this compound apart from other sulfonyl fluorides is its unique structure, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C8H12FNO2S |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
(1-cyanocyclohexyl)methanesulfonyl fluoride |
InChI |
InChI=1S/C8H12FNO2S/c9-13(11,12)7-8(6-10)4-2-1-3-5-8/h1-5,7H2 |
InChI Key |
OEGBBHYUORKDKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CS(=O)(=O)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-bromophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13562558.png)
![3-(difluoromethyl)-1-methyl-N-[1-(3,4,5-trifluorophenyl)bicyclo[2.1.1]hexan-5-yl]-1H-pyrazole-4-carboxamide](/img/structure/B13562563.png)
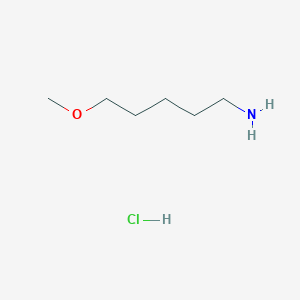
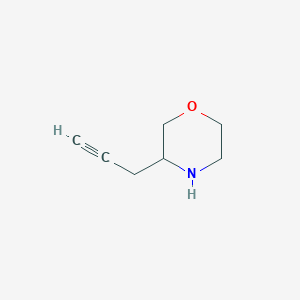
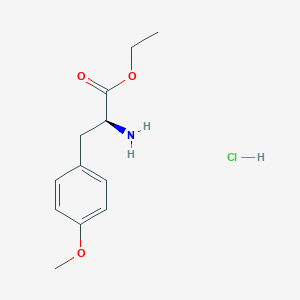

![1-{5,8-Dioxaspiro[3.5]nonan-9-yl}methanaminehydrochloride](/img/structure/B13562591.png)
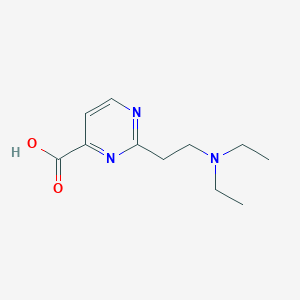
![3-{7-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13562607.png)
![(2,7-Dioxaspiro[4.5]decan-3-YL)methanamine](/img/structure/B13562615.png)
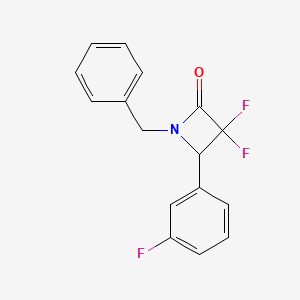
![3-Benzylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13562624.png)

